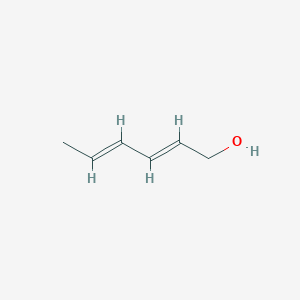

(2E,4E)-Hexa-2,4-dien-1-ol

Description

trans,trans-2,4-Hexadien-1-ol (CAS 17102-64-6), also known as sorbic alcohol, is a medium-chain primary alcohol with two conjugated trans double bonds. Its molecular formula is C₆H₁₀O, and it is characterized by a hydroxyl group at position 1 and double bonds at positions 2 and 4 . This compound is notable for its role in plant biochemistry, contributing to the synthesis of volatile organic compounds (VOCs) that define floral and fruity aromas . Industrially, it serves as a stabilizer against photoyellowing in mechanical pulp, with efficacy comparable to ascorbic acid . Key physical properties include a melting point of 28–33°C, boiling point of 80°C (12 mmHg), and density of 0.871 g/mL . It is soluble in alcohols, ethers, and oils but immiscible in water .

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIRRNXMZYDVDW-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047631 | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, soluble (in ethanol) | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17102-64-6, 111-28-4 | |

| Record name | (2E,4E)-2,4-Hexadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17102-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017102646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11CF2E3HNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

Acetylation and Isomerization

The 1,4-hexadien-3-ol intermediate is acetylated using acetic anhydride to form 1,4-hexadienyl-3-acetate. Subsequent isomerization in a mixture of glacial acetic acid and sodium acetate (4:1 weight ratio) at 80–125°C converts the acetate into 1-acetoxy-2,4-hexadiene. This step achieves a 46% overall yield from crotonaldehyde, with the product comprising 89% trans,trans-isomer.

Table 1: Isomer Distribution in 1-Acetoxy-2,4-Hexadiene

| Isomer | Proportion (%) |

|---|---|

| 2E,4E | 89.0 |

| 2E,4Z | 9.3 |

| 2Z,4E | 1.5 |

Hydrolysis to trans,trans-2,4-Hexadien-1-ol

The final step involves hydrolyzing 1-acetoxy-2,4-hexadiene to obtain the target alcohol. This is achieved via base-catalyzed hydrolysis using aqueous sodium hydroxide or potassium carbonate in a water-miscible solvent (e.g., methanol or ethanol).

Hydrolysis Conditions

-

Reagents : 1M NaOH or K₂CO₃

-

Solvent : Methanol/water (3:1)

-

Temperature : 25–50°C

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and scalability. The isomerization step is critical, as the use of sodium acetate in glacial acetic acid eliminates the need for expensive palladium catalysts. Key optimizations include:

Solvent and Catalyst Ratio

Byproduct Recycling

Undesired isomers (e.g., 5-acetoxy-1,3-hexadiene) are recycled by reheating the reaction mixture, improving the overall yield to >50%.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and isomer composition:

Chemical Reactions Analysis

Types of Reactions: trans,trans-2,4-Hexadien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products Formed:

Oxidation: Formation of hexadienal or hexadienoic acid.

Reduction: Formation of hexanol.

Substitution: Formation of halogenated derivatives like hexadienyl chloride or bromide.

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds

trans,trans-2,4-Hexadien-1-ol serves as a starting material in the synthesis of complex organic molecules. It is particularly noted for its role in the Diels-Alder reaction, where it acts as a diene to form cyclohexene derivatives when reacted with dienophiles such as maleic anhydride. This reaction is fundamental in organic chemistry for constructing cyclic structures .

2. Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Converts to aldehydes or carboxylic acids.

- Reduction : Can be reduced to saturated alcohols.

- Substitution : Participates in nucleophilic substitution reactions.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes or Carboxylic Acids | KMnO₄, CrO₃ |

| Reduction | Saturated Alcohols | LiAlH₄, NaBH₄ |

| Substitution | Various Substituted Derivatives | Halogens, Nucleophiles |

Biological Applications

1. Antifungal Properties

Research has demonstrated that trans,trans-2,4-Hexadien-1-ol exhibits antifungal activity. It has been studied for its potential therapeutic applications in treating fungal infections due to its ability to disrupt fungal cell membranes .

2. Skin Protection

In experimental studies involving hairless mice exposed to UV radiation, topical application of conjugated hexadienes (including trans,trans-2,4-Hexadien-1-ol) showed protective effects against UV-induced skin damage. This suggests potential applications in dermatological formulations aimed at preventing photoaging and skin cancer .

Medicinal Applications

1. Drug Development

The compound is being investigated for its potential as a precursor in drug synthesis due to its unique structural properties that allow for modifications leading to biologically active compounds. Its role as a direct-acting alkylating agent has implications for the development of chemotherapeutic agents .

2. Biochemical Research

trans,trans-2,4-Hexadien-1-ol is utilized in biochemical studies to explore interactions with biomolecules. Its involvement in metabolic pathways makes it a valuable compound for understanding biochemical mechanisms and developing new therapeutic strategies .

Industrial Applications

1. Fragrance and Flavor Industry

Due to its pleasant odor profile, trans,trans-2,4-Hexadien-1-ol is used in the production of fragrances and flavors. It contributes to the sensory characteristics of various consumer products .

2. Chemical Manufacturing

The compound's versatility allows it to be used in the synthesis of other industrial chemicals. Its reactions can be optimized for large-scale production processes in chemical manufacturing settings .

Case Studies

Case Study 1: Antifungal Activity Assessment

A study assessing the antifungal efficacy of trans,trans-2,4-Hexadien-1-ol against various fungal strains revealed significant inhibitory effects at certain concentrations. The results indicated that this compound could be developed into a natural antifungal agent suitable for clinical applications.

Case Study 2: Skin Protection Research

In a controlled experiment involving UV exposure on mice treated with trans,trans-2,4-Hexadien-1-ol prior to exposure showed a marked reduction in skin damage compared to untreated controls. This highlights its potential use in sunblock formulations.

Mechanism of Action

The mechanism of action of trans,trans-2,4-Hexadien-1-ol in chemical reactions involves its conjugated diene system, which makes it a reactive intermediate in various organic transformations. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bonds can undergo cycloaddition and other addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Physical and Chemical Properties

The structural features of trans,trans-2,4-Hexadien-1-ol—such as conjugation of double bonds and hydroxyl positioning—distinguish it from related alcohols. Below is a comparative analysis:

Key Observations :

- Double Bond Impact: The conjugated trans double bonds in trans,trans-2,4-Hexadien-1-ol enhance its reactivity in photochemical energy transfer (e.g., as a 3DOM* probe) compared to mono-unsaturated alcohols like 1-hexanol .

- Solubility: Unlike 1-hexanol, which is water-soluble, trans,trans-2,4-Hexadien-1-ol’s hydrophobicity limits its miscibility in aqueous systems .

- Thermal Stability : Its lower boiling point (80°C at reduced pressure) compared to furfuryl alcohol (171°C) reflects differences in molecular weight and hydrogen bonding .

Biological Activity

trans,trans-2,4-Hexadien-1-ol (C₆H₁₀O) is a medium-chain primary fatty alcohol with significant biological activity. This compound is notable for its potential applications in various fields, including medicine and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀O

- Molecular Weight : 98.14 g/mol

- Boiling Point : 80 °C (12 mmHg)

- Melting Point : 30.5–31.5 °C

- Density : 0.87 g/cm³

trans,trans-2,4-Hexadien-1-ol is known to participate in the Diels–Alder reaction, a fundamental organic reaction that forms a six-membered ring from a conjugated diene and a dienophile. This reaction is temperature-dependent and can yield various products depending on the reaction conditions .

Antioxidant Properties

Research indicates that trans,trans-2,4-Hexadien-1-ol exhibits antioxidant activity . A study demonstrated that topical application of conjugated hexadienes, including this compound, provided protective effects against ultraviolet radiation-induced skin damage in hairless mice. The treatment reduced visible skin wrinkling and tumor formation associated with chronic UV exposure .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains due to its ability to induce oxidative stress within microbial cells, leading to cell membrane damage and increased permeability .

Case Studies

-

Skin Protection Against UV Damage :

- Study Design : Albino hairless mice (SkH:HR-1) were treated with topical solutions of trans,trans-2,4-Hexadien-1-ol prior to exposure to suberythemal doses of UVB radiation.

- Results : The treated group exhibited significantly reduced skin wrinkling and tumor incidence compared to controls.

- : The compound's antioxidant properties likely contributed to its protective effects against UV-induced damage .

-

Antimicrobial Efficacy :

- Study Design : Various concentrations of trans,trans-2,4-Hexadien-1-ol were tested against Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated notable antibacterial activity, particularly effective in disrupting bacterial cell membranes.

- : Its application could be beneficial in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| trans,trans-2,4-Hexadien-1-ol | Fatty alcohol | Antioxidant, antimicrobial |

| 2,4-Hexadienal | Aldehyde | DNA alkylation agent |

| Sorbic Acid | Carboxylic acid derivative | Widely used food preservative |

Q & A

Q. What are the recommended methods for determining the purity of trans,trans-2,4-hexadien-1-ol in laboratory settings?

Purity analysis typically employs gas chromatography (GC) with flame ionization detection (FID), as the compound’s purity is reported to be ≥98.5% by GC . Differential scanning calorimetry (DSC) can corroborate purity by verifying the sharp melting point range (28–33°C, with some sources specifying 30.5–31.5°C) . Discrepancies in reported melting points (e.g., 28–33°C vs. 30.5–31.5°C) should be resolved using calibrated equipment and cross-referenced with spectral data (e.g., IR, GC-MS) .

Q. How should trans,trans-2,4-hexadien-1-ol be stored to maintain stability during experiments?

The compound is light- and oxygen-sensitive, requiring storage in amber glass vessels under inert gas (e.g., nitrogen or argon) at temperatures below 25°C. Stabilization with 0.1% α-tocopherol (vitamin E) is critical to inhibit polymerization or oxidation . Avoid exposure to acidic conditions or metals, which may catalyze degradation .

Q. What solvents are compatible with trans,trans-2,4-hexadien-1-ol for reaction setups?

The compound is water-insoluble but miscible with alcohols (e.g., ethanol, methanol), diethyl ether, and non-polar solvents like hexane. Solvent selection should align with reaction requirements: polar aprotic solvents (e.g., THF) are suitable for radical polymerizations, while ethers may be preferred for diene-based cycloadditions .

Advanced Research Questions

Q. How does pH influence the enzymatic oxidation activity of trans,trans-2,4-hexadien-1-ol compared to other alcohols?

In aryl-alcohol oxidase studies, trans,trans-2,4-hexadien-1-ol exhibits lower relative activity (≤40%) across pH 2–9 compared to veratryl alcohol (≤95%) and cinnamyl alcohol (≤75%). Optimal activity occurs at pH 3–4, but activity declines sharply above pH 7 due to enzyme denaturation. Researchers should pre-test pH buffers and include controls with structurally similar alcohols to benchmark activity .

Q. What strategies enhance the regioselectivity of trans,trans-2,4-hexadien-1-ol in aziridination reactions?

Ag or Cu(I) trispyrazolyl borate complexes ([Tp]) catalyze aziridination with PhI=NTs, favoring attack at the C2=C3 double bond. The Ag catalyst produces >95% trans-aziridine, while Cu(I) yields a 3:1 trans:cis ratio. Steric and electronic effects of the catalyst dictate selectivity: Ag’s larger ionic radius stabilizes transition states with higher steric demand .

Q. How can trans,trans-2,4-hexadien-1-ol be utilized as an initiator in controlled radical polymerization?

In RAFT-HDA (reversible addition-fragmentation chain transfer–hetero-Diels-Alder) polymerization, the compound’s conjugated diene moiety reacts with RAFT agents containing electron-withdrawing Z groups. This enables synthesis of diene-terminated poly(ε-caprolactone) (PCL) for post-polymerization functionalization. Key parameters include maintaining anhydrous conditions and optimizing the RAFT agent-to-initiator ratio (typically 1:1 to 1:5) .

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting point, density)?

Conflicting data (e.g., density 0.870–0.871 g/mL vs. 0.871 g/mL ) can arise from measurement techniques or sample purity. Use DSC for precise melting point analysis and pycnometry for density. Cross-validate with computational methods (e.g., COSMO-RS for solubility predictions) and literature spectra (e.g., NIST GC-MS libraries ).

Methodological Considerations

- Handling Safety : Use fume hoods and personal protective equipment (PPE) due to the compound’s irritant properties (UN2811 hazard code) .

- Spectral Identification : Key GC-MS markers include a molecular ion peak at m/z 98 and fragmentation patterns consistent with conjugated dienes .

- Data Reproducibility : Source material from suppliers providing batch-specific certificates of analysis (e.g., Thermo Scientific, Solarbio) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.